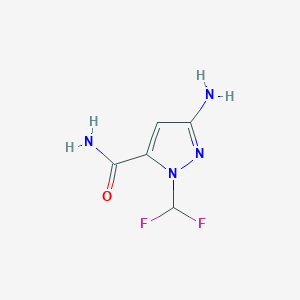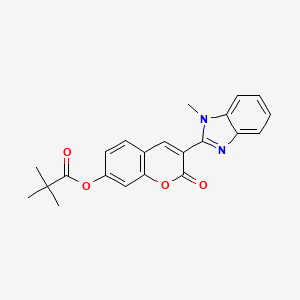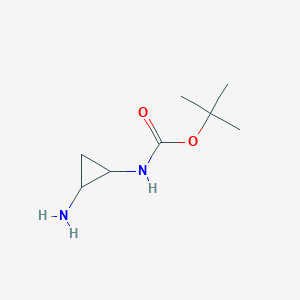![molecular formula C26H21N5O2 B2980302 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1326825-07-3](/img/new.no-structure.jpg)
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is an intriguing compound within the pyrazolotriazine family. Its unique structure, which incorporates a pyrazolo[1,5-d][1,2,4]triazine core with diverse substituents, makes it significant in various fields of research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step reactions:
Initial Formation of Quinoline Derivative: : Starting with commercially available aniline derivatives, quinoline is synthesized via Skraup synthesis.
Pyrazolo[1,5-d][1,2,4]triazine Core Formation: : This involves cyclization reactions, usually starting from hydrazine derivatives and suitable diketones.
Final Assembly: : The different synthesized intermediates are subjected to condensation reactions under controlled temperature and solvent conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production methods would likely be scaled up from laboratory protocols. This would involve optimizing solvent use, reaction times, temperatures, and purification steps to ensure high yield and purity. Automation and continuous flow reactions may also be used to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the quinoline ring.
Reduction: : Reduction of the naphthalen-1-yl group can occur under suitable conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyrazolotriazine core.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or use of reducing agents such as lithium aluminum hydride.
Substitution: : Depending on the site of substitution, common reagents include halogens, amines, and various electrophiles/nucleophiles.
Major Products Formed
Oxidation: : Leads to oxidized quinoline derivatives.
Reduction: : Produces reduced naphthyl derivatives.
Substitution: : Substituted products vary based on the introduced groups.
科学的研究の応用
5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has multiple scientific applications:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Potential as a biological probe due to its specific binding properties.
Medicine: : Investigated for therapeutic potentials, including anticancer and antimicrobial properties.
Industry: : Application in material science for the development of new materials with specific electronic and photophysical properties.
作用機序
The compound's mechanism of action, especially in biological systems, involves:
Molecular Targets: : It interacts with specific enzymes and receptors.
Pathways Involved: : Participates in cellular pathways that regulate cell growth and apoptosis.
類似化合物との比較
When compared to other compounds in the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one family, this particular compound stands out due to:
Unique Substituents: : The combination of quinoline and naphthyl groups.
Increased Activity: : Higher biological activity in some assays.
List of Similar Compounds
5-(2-(1H-indol-3-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
5-(2-(2H-chromen-3-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
So there you have it—a dive into the fascinating world of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one. What part intrigued you the most?
特性
CAS番号 |
1326825-07-3 |
|---|---|
分子式 |
C26H21N5O2 |
分子量 |
435.487 |
IUPAC名 |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C26H21N5O2/c32-25(29-14-6-10-19-8-2-4-13-23(19)29)16-30-26(33)24-15-22(28-31(24)17-27-30)21-12-5-9-18-7-1-3-11-20(18)21/h1-5,7-9,11-13,15,17H,6,10,14,16H2 |
InChIキー |
WLETXRBOHIUWIH-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC6=CC=CC=C65 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2980220.png)
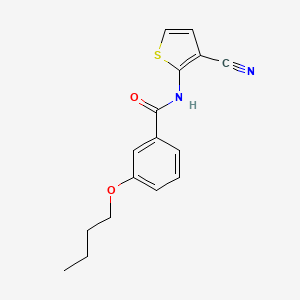
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980223.png)
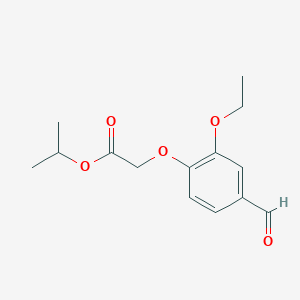
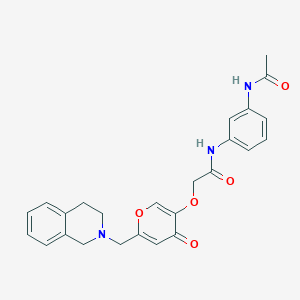
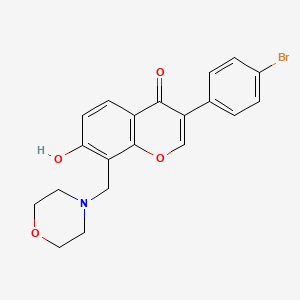
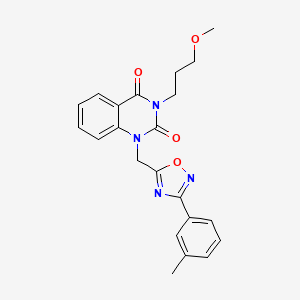
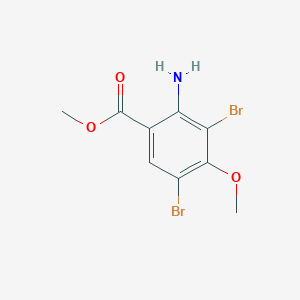
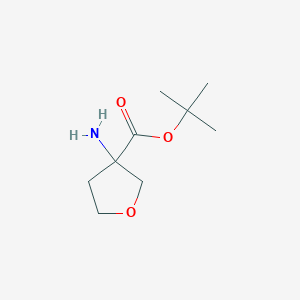
![N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2980236.png)
